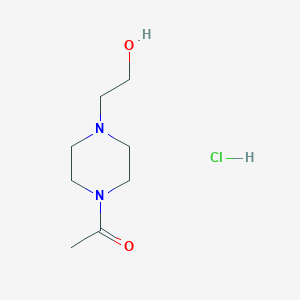

1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone hydrochloride

Übersicht

Beschreibung

“1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C8H17ClN2O2 . Its average mass is 208.686 Da and its monoisotopic mass is 208.097855 Da .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is based on the piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . This structure is further modified with a hydroxyethyl group attached to one of the nitrogen atoms and an ethanone group attached to the other .Wissenschaftliche Forschungsanwendungen

Antipsychotic Activity Research

- Research conducted by Bhosale et al. (2014) focused on the design and synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives. These compounds exhibited notable anti-dopaminergic and anti-serotonergic activity in behavioral models, making them potentially effective antipsychotic agents. The study also included computational analyses like QSAR, reinforcing the experimental findings (Bhosale et al., 2014).

Antitumor Activity in Breast Cancer Cells

- Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing piperazine amide moiety and evaluated their anticancer activities. Among these, certain compounds demonstrated promising antiproliferative effects against MCF-7 breast cancer cells, offering insights into potential therapeutic applications (Yurttaş et al., 2014).

Antifungal Activity of Metal Complexes

- The study by Raj and Patel (2015) explored novel metal complexes of a ligand related to 1-(4- aminophenyl)-2-(piperazin-1-yl)ethanone. These complexes exhibited enhanced antifungal activity compared to the ligand alone, suggesting potential applications in antifungal therapies (Raj & Patel, 2015).

Electrochemical Synthesis and Applications

- Research by Nematollahi and Amani (2011, 2012) focused on the electrochemical synthesis of new substituted phenylpiperazines. This approach led to the development of a reagent-less, environmentally friendly method for synthesizing phenylpiperazine derivatives, which could have various pharmaceutical and chemical applications (Nematollahi & Amani, 2011); (Amani & Nematollahi, 2012).

Antibacterial and Antifungal Activities

- Gan et al. (2010) synthesized azole-containing piperazine derivatives and assessed their antibacterial and antifungal activities. Some compounds showed significant antimicrobial efficacy, highlighting their potential as therapeutic agents in treating microbial infections (Gan et al., 2010).

Neuroprotective Activities

- Gao et al. (2022) designed and synthesized new edaravone derivatives containing a benzylpiperazine moiety. These compounds exhibited neuroprotective activities in both in vivo and in vitro models, suggesting potential use in treating cerebral ischemic stroke (Gao et al., 2022).

Wirkmechanismus

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes at the molecular and cellular levels .

Result of Action

Similar compounds have been observed to cause changes in cell viability , suggesting potential cytotoxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone hydrochloride . For instance, storage conditions such as temperature and light exposure can affect the compound’s stability .

Eigenschaften

IUPAC Name |

1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-8(12)10-4-2-9(3-5-10)6-7-11;/h11H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSLWZDMCDJBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401003489 | |

| Record name | 1-[4-(2-Hydroxyethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176419-58-1, 83502-55-0 | |

| Record name | Ethanone, 1-[4-(2-hydroxyethyl)-1-piperazinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1176419-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(2-Hydroxyethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B3087536.png)

![2-Propenamide, N-[(1R)-1-phenylethyl]-](/img/structure/B3087556.png)

![[4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid ethyl ester](/img/structure/B3087565.png)

![2-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B3087605.png)